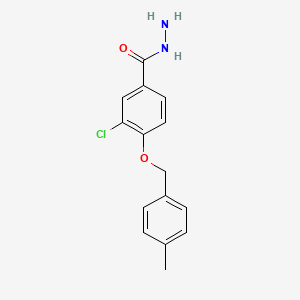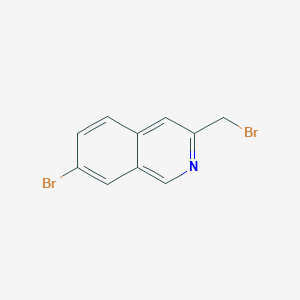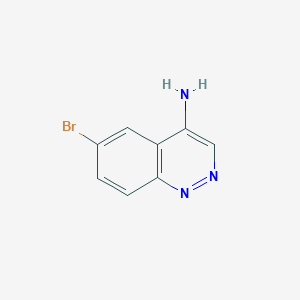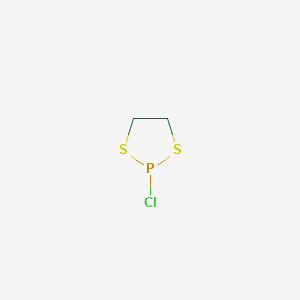
3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide is an organic compound with the molecular formula C15H15ClN2O2 It is a benzohydrazide derivative, characterized by the presence of a chloro group, a methylbenzyl ether group, and a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide typically involves the reaction of 3-chloro-4-hydroxybenzohydrazide with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the 4-methylbenzyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydrazide group may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide can be compared with other benzohydrazide derivatives, such as:
4-((4-Methylbenzyl)oxy)benzohydrazide: Lacks the chloro group, which may affect its reactivity and biological activity.
3-Chloro-4-hydroxybenzohydrazide: Lacks the 4-methylbenzyl ether group, which may influence its solubility and chemical properties.
4-((4-Methylbenzyl)oxy)-N-(thiophen-2-yl)methylidene benzohydrazide: Contains a thiophen-2-yl group, which may impart different biological activities.
Eigenschaften
Molekularformel |
C15H15ClN2O2 |
|---|---|
Molekulargewicht |
290.74 g/mol |
IUPAC-Name |
3-chloro-4-[(4-methylphenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-2-4-11(5-3-10)9-20-14-7-6-12(8-13(14)16)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19) |
InChI-Schlüssel |
WKEKKIWSKHFZMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)

![Ethyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B15232463.png)




![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B15232520.png)





